molecular formula C6H10BrNO B1383243 4-(Bromomethyl)-1-methylpyrrolidin-2-one CAS No. 1824342-89-3

4-(Bromomethyl)-1-methylpyrrolidin-2-one

Cat. No. B1383243
M. Wt: 192.05 g/mol
InChI Key: ZFTVWEDESDLAGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, its molecular formula, and its structure.



Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, and stability.


Scientific Research Applications

Bromodomain Inhibitors Development

4-(Bromomethyl)-1-methylpyrrolidin-2-one plays a crucial role in the development of bromodomain inhibitors. A study by Hilton-Proctor et al. (2020) highlights its use in the synthesis of structurally complex, chiral compounds for inhibiting bromodomain-containing protein 4.

Selective Bromination of Carbonyl Compounds

Bekaert et al. (2005) investigated the use of N-methylpyrrolidin-2-one hydrotribromide complex (MPHT) with substituted-1-tetralones. This research demonstrated its efficacy for selective α,α-dibromination of tetralones, yielding 2-bromo-1-naphtols in good to excellent yields under base-free conditions (Bekaert et al., 2005).

Broad Applicability in Organic Synthesis

The broad applicability of N-methylpyrrolidin-2-one hydrotribromide (MPHT) in organic synthesis is detailed in a review by Jain and Sain (2010). They discuss its preparation and usage in various bromination reactions, emphasizing its environmentally friendly character (Jain & Sain, 2010).

Spectroscopic and Structural Investigations

Carthigayan et al. (2014) conducted spectroscopic and structural investigations on 4-bromomethyl-5-methyl-1,3-dioxol-2-one and its bis(bromomethyl) analogue. They used quantum chemical simulations to understand the structural parameters and reactive centers of these molecules (Carthigayan et al., 2014).

Synthesis of Biosynthetic Intermediates

Ma et al. (2020) developed a method to synthesize compounds like methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate and hygrine, which are important intermediates for tropane alkaloids. Their method involves the N-methylpyrrolinium cation as a key intermediate (Ma et al., 2020).

Electrophilic Addition Reaction

Berrien et al. (2004) replaced hazardous bromine with the N-methylpyrrolidin-2-one hydrotribromide complex in electrophilic addition reactions for student laboratories, emphasizing safety and efficiency (Berrien et al., 2004).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards. It may also include information on safe handling and disposal.


Future Directions

This could involve potential applications for the compound, areas for further research, or possible modifications to its structure to enhance its properties.


For a specific compound, these details would be found in scientific literature. If you have another compound in mind or need information on a general topic, feel free to ask!


properties

IUPAC Name

4-(bromomethyl)-1-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrNO/c1-8-4-5(3-7)2-6(8)9/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTVWEDESDLAGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-1-methylpyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Bromomethyl)-1-methylpyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
4-(Bromomethyl)-1-methylpyrrolidin-2-one
Reactant of Route 3
4-(Bromomethyl)-1-methylpyrrolidin-2-one
Reactant of Route 4
Reactant of Route 4
4-(Bromomethyl)-1-methylpyrrolidin-2-one
Reactant of Route 5
4-(Bromomethyl)-1-methylpyrrolidin-2-one
Reactant of Route 6
Reactant of Route 6
4-(Bromomethyl)-1-methylpyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.